REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:28]=[CH:27][C:7]([CH2:8][N:9]2[C:15](=[O:16])[C:14](=[N:17]O)[C:13]3[CH:19]=[CH:20][CH:21]=[CH:22][C:12]=3[C:11]3[CH:23]=[CH:24][CH:25]=[CH:26][C:10]2=3)=[CH:6][CH:5]=1>CO.[Pd]>[ClH:1].[NH2:17][CH:14]1[C:15](=[O:16])[N:9]([CH2:8][C:7]2[CH:6]=[CH:5][C:4]([O:3][CH3:2])=[CH:28][CH:27]=2)[C:10]2[CH:26]=[CH:25][CH:24]=[CH:23][C:11]=2[C:12]2[CH:22]=[CH:21][CH:20]=[CH:19][C:13]1=2 |f:4.5|
|
Name
|
|
Quantity
|
20.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C3=C(C4=C(C(C2=O)=NO)C=CC=C4)C=CC=C3)C=C1
|
Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
540 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the system was stirred under 10 bar H2 at 50° C. for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1C2=C(C3=C(N(C1=O)CC1=CC=C(C=C1)OC)C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |